molecular formula C12H12N2O2S3 B5756283 ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate

ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate

Cat. No. B5756283
M. Wt: 312.4 g/mol
InChI Key: ZXHVHUAAFHMOBX-UHFFFAOYSA-N
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Description

Ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate, also known as ETAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ETAA is a thiadiazole derivative that has shown promising results in various biological and chemical assays.

Mechanism Of Action

The mechanism of action of ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate is not fully understood. However, it is believed that the thiadiazole ring plays a crucial role in its biological activity. The thiadiazole ring is a heterocyclic compound that contains both sulfur and nitrogen atoms. These atoms can form coordination complexes with metal ions, which may be responsible for some of the biological activities of ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate.

Biochemical And Physiological Effects

Ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

Ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it exhibits a wide range of biological activities. Additionally, ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate has been shown to be a fluorescent probe for the detection of metal ions in biological systems. However, there are some limitations to the use of ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate in lab experiments. For example, its mechanism of action is not fully understood, and further studies are needed to elucidate its biological activity.

Future Directions

There are several future directions for the study of ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate. One area of research is the development of new thiadiazole derivatives with improved biological activity. Additionally, further studies are needed to elucidate the mechanism of action of ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate and its potential as a fluorescent probe for the detection of metal ions. Finally, the potential applications of ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate in drug discovery should be further explored.
Conclusion:
In conclusion, ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate is a thiadiazole derivative that has shown promising results in various biological and chemical assays. It exhibits a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems. Although there are some limitations to the use of ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate in lab experiments, its potential applications in drug discovery and other areas of research make it an interesting compound for further study.

Synthesis Methods

The synthesis of ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate involves the reaction of thiosemicarbazide with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which is then cyclized to form the thiadiazole ring. The final product is obtained by esterification of the carboxylic acid group with ethanol. The synthesis of ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate is relatively simple and can be performed in a few steps with high yield.

Scientific Research Applications

Ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate has been used as a precursor for the synthesis of other thiadiazole derivatives with potential applications in drug discovery.

properties

IUPAC Name

ethyl 2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S3/c1-2-16-10(15)8-18-11-13-14(12(17)19-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHVHUAAFHMOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN(C(=S)S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate

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